MALTOPENTAOSE

Enzymology Clinical Chemistry Diagnostics

Enzyme assay variability from non-uniform substrate kinetics compromises diagnostic accuracy. Maltopentaose (CAS 1668-09-3) resolves this with chain-length-optimized α-amylase kinetics-highest reaction velocity among maltooligosaccharides, defined Km 0.48 mmol/L. • Ensures lot-to-lot consistency in α-amylase diagnostic kit manufacturing • Mitigates inter-laboratory EQA discrepancies vs. maltotetraose • Validated for UPLC-ELSD honey adulteration detection at low mg/g levels Available as high-purity analytical standard or bulk substrate. Ships globally.

Molecular Formula C30H52O26
Molecular Weight 828.72
CAS No. 1668-09-3
Cat. No. B1148383
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMALTOPENTAOSE
CAS1668-09-3
Molecular FormulaC30H52O26
Molecular Weight828.72
Structural Identifiers
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Maltopentaose Properties & Specifications


Maltopentaose (CAS: 1668-09-3) is a linear maltooligosaccharide composed of five α-1,4-linked D-glucose units [1]. This compound is a specific, stoichiometric substrate for α-amylase in clinical diagnostic assays, offering quantifiable advantages in reaction kinetics and product predictability compared to other chain lengths [2]. It is also utilized as an analytical standard in advanced chromatography for the authentication of complex biological matrices, such as honey, enabling precise detection at parts-per-million levels [3].

Diagnostic Substrate Stoichiometric substrate for α-amylase in clinical chemistry assays; defined cleavage supports quantitation
Analytical Standard Reference material for maltooligosaccharide profiling in food authentication, e.g., honey adulteration by UPLC-ELSD
Kinetic Reference Characterized kinetic parameters for α-amylase; aids assay development and method transfer studies

Maltopentaose Substitution Limitations


In-class substitution of maltooligosaccharides is not analytically valid due to significant, quantifiable differences in enzyme kinetics and cross-species reactivity. For instance, substituting maltotetraose for maltopentaose in an α-amylase assay can lead to a systematic underestimation of enzyme activity in samples containing non-human amylases, a common scenario in quality control materials [1]. Furthermore, the rate of substrate hydrolysis by human pancreatic α-amylase is not uniform; it follows a specific, non-linear trend with chain length, where maltopentaose demonstrates the highest reaction velocity among key analogs [2]. These discrepancies directly impact the accuracy and inter-laboratory comparability of diagnostic results, making direct substitution without full revalidation a source of significant analytical error.

Maltopentaose Reported highest relative hydrolysis rate by human pancreatic α-amylase
Maltotetraose & other chain lengths Different kinetic profiles may shift assay sensitivity and time-to-result
Maltopentaose Accurate amylase values in QC sera with non-human (porcine/bovine) enzymes
Maltotetraose May underestimate non-human amylase activity, causing EQA discrepancies

Maltopentaose vs. Maltooligosaccharide Analogs


Preferred Substrate for α-Amylase Assays

Maltopentaose demonstrates the highest relative rate of substrate consumption by human pancreatic α-amylase when compared to maltotetraose, maltohexaose, and maltoheptaose, establishing it as the optimal substrate for coupled enzymatic assays. [1]

Preferred Substrate
Head-to-head
Reported highest relative rate of substrate consumption among maltotetraose, maltohexaose, maltoheptaose
Supports sensitivity in coupled α-amylase assays
In vitro, human pancreatic α-amylase
Enzymology Clinical Chemistry Diagnostics

Cross-Species Accuracy in Amylase Assays

In quality control sera supplemented with non-human (porcine or bovine) pancreatic amylase, assays using maltopentaose or other oligosaccharides yield significantly higher and more accurate values compared to methods using maltotetraose, which produces falsely low results. [1]

Cross-Species Accuracy
Head-to-head
Maltopentaose-based methods gave accurate values; maltotetraose methods gave significantly lower values for porcine/bovine amylase
Supports EQA material accuracy across species
Six commercial diagnostic kits, QC sera
Clinical Chemistry Quality Control Diagnostics

Kinetic Parameters for α-Amylase Assays

The use of maltopentaose in a continuous spectrophotometric assay provides a defined, reproducible kinetic profile, with a characterized Km of 0.48 mmol/L and a low, constant blank reaction, making it suitable for consideration as a reference method. [1]

Kinetic Parameters
Method context
Km = 0.48 mmol/L; blank reaction = 13% of upper reference limit
Supports assay standardization and transfer
NADP-coupled continuous method
Enzyme Kinetics Assay Development Reference Methods

Food Authentication Quantification

Maltopentaose can be reliably quantified in complex matrices like honey as a marker for adulteration. A validated UPLC-ELSD method demonstrates high sensitivity for maltopentaose, along with five other maltooligosaccharides. [1]

Food Authenticity
Class-level
LOQ range 0.30–0.60 mg/g; linear range 15–2000 μg/mL; R² ≥ 0.9914
Supports honey adulteration detection
UPLC-ELSD method for maltooligosaccharides
Food Chemistry Analytical Chemistry Adulteration Detection

Maltopentaose Procurement and Applications


Diagnostic Reagent Manufacturing: α-Amylase Assays

Procure maltopentaose for the manufacture of high-sensitivity α-amylase diagnostic kits. As evidenced by its superior hydrolysis rate with human pancreatic α-amylase [1], it enables faster and more sensitive detection. Its defined kinetic parameters, including a Km of 0.48 mmol/L [2], are critical for achieving lot-to-lot consistency and meeting regulatory standards for clinical chemistry reagents.

EQA Materials for Clinical Laboratories

Select maltopentaose as the substrate when formulating control or proficiency testing materials for α-amylase. This choice mitigates the risk of inter-laboratory result discrepancies caused by the use of non-human enzyme sources in controls, a documented pitfall with other substrates like maltotetraose [3]. This ensures EQA program providers deliver accurate and actionable performance assessments to participating laboratories.

Honey Adulteration Testing

Source high-purity maltopentaose to serve as a certified reference standard in UPLC-ELSD or similar methods for detecting honey adulteration. Its reliable quantification at low mg/g levels, as part of a validated multi-analyte panel [4], is essential for food scientists and regulatory analysts to enforce labeling standards and protect brand integrity against the fraudulent addition of starch syrups.

Application
Selection Property
Validation Focus
α-Amylase diagnostic reagent manufacturing
Substrate kinetics consistency
Assay sensitivity and lot reproducibility
EQA/proficiency test material formulation
Cross-species reactivity profile
Inter-laboratory accuracy and comparability
Honey authenticity verification
Multi-analyte chromatographic resolution
Quantification at adulteration threshold levels

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


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